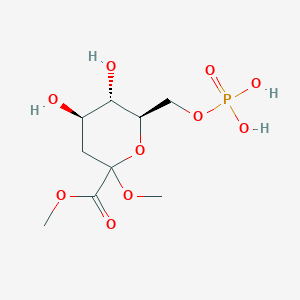

Methyl (methyl 3-deoxy-D-arabino-heptulopyranosid)onate-7-phosphate

Description

Methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate is a phosphorylated oxane derivative characterized by a six-membered oxygen-containing ring (oxane) with multiple functional groups. Key structural features include:

- Methyl ester at position 2.

- Methoxy group at position 2.

- Dihydroxy groups at positions 4 and 5 (stereochemistry: 4R,5S).

- Phosphonooxymethyl group at position 6 (stereochemistry: 6R).

Properties

IUPAC Name |

methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17O10P/c1-16-8(12)9(17-2)3-5(10)7(11)6(19-9)4-18-20(13,14)15/h5-7,10-11H,3-4H2,1-2H3,(H2,13,14,15)/t5-,6-,7+,9?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQADXROFHHYNJ-JBPTWFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C(C(O1)COP(=O)(O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1(C[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate typically involves the phosphorylation of Methyl 3-Deoxy-D-arabino-heptulopyranosid. The reaction conditions often require a controlled environment with specific reagents to ensure the successful addition of the phosphate group .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This involves the replacement of one functional group with another, often facilitated by specific catalysts.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Catalysts: Palladium on carbon (Pd/C), platinum (Pt)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C₁₁H₁₅O₇P and a molecular weight of 1475.1 g/mol. Its structure features multiple hydroxyl groups and a phosphonooxymethyl group that contribute to its reactivity and interaction with biological systems.

Antiviral Activity

Research has indicated that compounds similar to methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate exhibit antiviral properties. Studies have shown that phosphonated sugars can inhibit viral replication by interfering with nucleic acid synthesis. For instance:

- Case Study: A study demonstrated that phosphonated sugars could inhibit the replication of HIV by targeting reverse transcriptase activity. The structural similarity of methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate suggests potential efficacy against similar viral mechanisms .

Anticancer Properties

The compound's ability to modulate cellular pathways makes it a candidate for anticancer research. Its structural features may allow it to interact with various enzymes involved in cancer progression.

- Case Study: Research into similar compounds revealed that they could induce apoptosis in cancer cells by inhibiting key signaling pathways such as PI3K/Akt. This suggests that methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate might have analogous effects .

Drug Development

Due to its unique chemical structure, methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate is being explored for its potential as a lead compound in drug design.

- Data Table: Potential Drug Targets

| Target Disease | Mechanism of Action | References |

|---|---|---|

| HIV | Inhibition of reverse transcriptase | |

| Cancer | Induction of apoptosis | |

| Viral Infections | Interference with nucleic acid synthesis |

Enzyme Inhibitors

The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may act as a substrate for certain enzymes, facilitating biochemical reactions essential for cellular functions . The exact mechanism can vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally analogous oxane derivatives, focusing on molecular features, functional groups, and applications.

Table 1: Structural and Functional Comparison

*Estimated based on structural analogs due to incomplete data in evidence.

Key Findings from Comparative Analysis

Phosphate Group Variations The target compound’s phosphonooxymethyl group (-CH₂OPO₃H₂) enhances hydrophilicity and mimics natural phosphate esters, making it suitable for enzymatic studies or as a metabolite. In contrast, ’s compound has a diphenoxyphosphoryloxymethyl group (-CH₂OP(O)(OPh)₂), which increases lipophilicity and stability against hydrolysis, favoring applications in prodrug delivery .

Functional Group Impact on Bioactivity

- The acetyloxy and glycosyloxy groups in ’s compound suggest roles in modulating bioavailability or targeting specific tissues (e.g., brain or liver) .

- The target compound ’s free phosphate group may facilitate binding to phosphate-recognizing proteins (e.g., kinases), whereas ’s silyl-protected derivative is tailored for synthetic flexibility .

Molecular Weight and Solubility

- The target compound ’s lower molecular weight (~352 vs. 468 in ) implies better aqueous solubility, critical for in vitro assays.

- ’s compound (>1000 Da) exemplifies a high-molecular-weight intermediate designed for stepwise deprotection in complex syntheses .

Research Implications and Gaps

- Target Compound : Further studies are needed to explore its enzymatic interactions (e.g., phosphatase sensitivity) and pharmacokinetic properties.

- ’s Compound : Comparative studies with the target compound could elucidate the trade-offs between phosphate group lipophilicity and hydrolysis rates.

- ’s Compound : Its pharmacological profile may provide insights into structure-activity relationships for anti-inflammatory agents.

Biological Activity

Methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes multiple hydroxyl groups and a phosphonooxymethyl moiety. The molecular formula is , and it has a molar mass of approximately 284.22 g/mol. The stereochemistry at the 4R, 5S, and 6R positions contributes to its biological activity.

1. Antioxidant Properties

Research indicates that methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related damage in cells. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In vitro studies demonstrated that it could protect neuronal cells from apoptosis induced by oxidative stress. This effect is attributed to the inhibition of reactive oxygen species (ROS) production and the modulation of apoptotic pathways . Additionally, animal studies have suggested that it may improve cognitive functions in models of neurodegeneration .

3. Antimicrobial Activity

Methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate has also shown promising antimicrobial properties. It exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The presence of hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.

- Modulation of Signaling Pathways : It may influence signaling pathways related to apoptosis and inflammation, contributing to its neuroprotective effects.

- Inhibition of Enzymatic Activity : The phosphonooxymethyl group may interact with enzymes involved in microbial metabolism, leading to growth inhibition.

Case Study 1: Neuroprotection in Animal Models

A study involving Sprague-Dawley rats demonstrated that administration of methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate significantly reduced markers of oxidative stress in the brain following induced ischemia. Behavioral assessments indicated improved memory retention compared to control groups .

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. Time-kill studies revealed a bactericidal effect within 30 minutes of exposure .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.